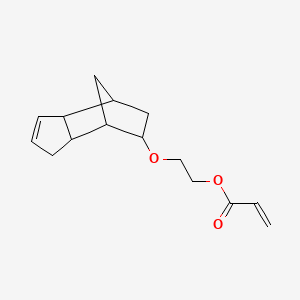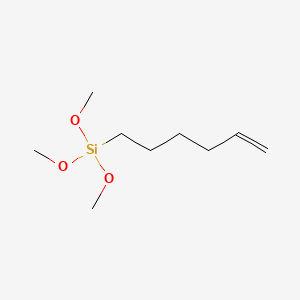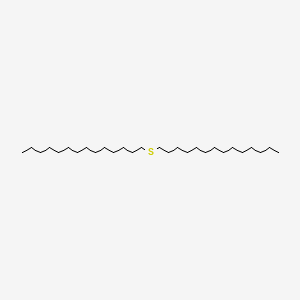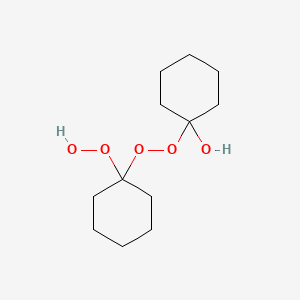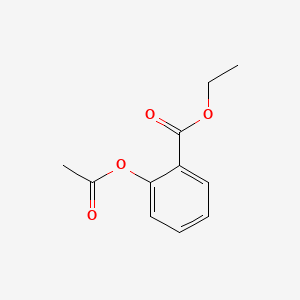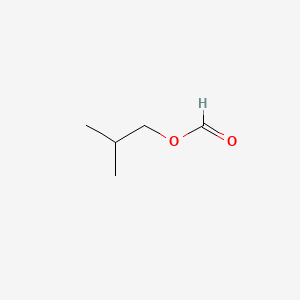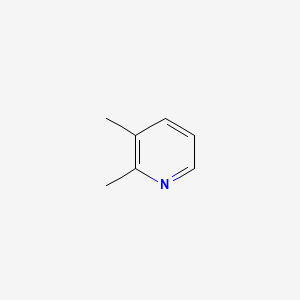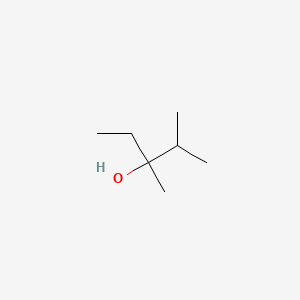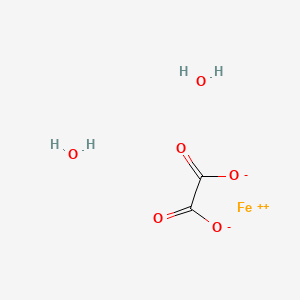
Oxalato de hierro(II) dihidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous oxalate dihydrate (FeC2O4·2H2O), also known as Humboldtine, is an important synthetic intermediate and a key building block for the preparation of various advanced materials . It is the ferrous salt of ethandicarboxylic acid (oxalic acid) . The naturally occurring mineral form of this compound is known as Humboldtine . It is often associated with coal deposits but may also form by the interaction of fungi and iron-bearing rocks .
Synthesis Analysis
Ferrous oxalate dihydrate can be synthesized from metallic iron . A versatile synthetic approach to single crystals of FeC2O4·2H2O and its deuterated analogue has been described, starting from metallic iron . This protocol has also been employed successfully for the preparation of 57FeC2O4·2H2O, as required for Möβbauer spectroscopy .
Molecular Structure Analysis
Ferrous oxalate dihydrate is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each with two aquo ligands . Like other iron oxalates, ferrous oxalates feature octahedral Fe centers .
Chemical Reactions Analysis
When heated to 120 °C, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190 °C . The products of thermal decomposition are a mixture of iron oxides and pyrophoric iron metal, as well as released carbon dioxide, carbon monoxide, and water .
Physical and Chemical Properties Analysis
Ferrous oxalate dihydrate is a yellow powder that is odorless . It has a density of 2.28 g/cm^3 . The dihydrate is poorly soluble in water .
Aplicaciones Científicas De Investigación
Precursor para Investigación a Alta Presión
Oxalato de hierro(II) dihidratado: sirve como un precursor versátil para la investigación a alta presión. Puede transformarse en siderita de fase pura (FeCO3), que es crucial para comprender el ciclo profundo del carbono de nuestro planeta. La disponibilidad de cristales únicos de alta calidad de FeC2O4·2H2O es esencial para estudios de difracción o espectroscópicos a altas presiones .
Control del Tamaño de Partícula en la Síntesis
El compuesto juega un papel significativo en el control del tamaño de partícula durante la síntesis. Por ejemplo, la N,N-Dietilacetamida (DEAc) puede afectar el crecimiento de cristales de this compound mediante enlaces de hidrógeno y fuerzas de van der Waals, lo cual es crítico en aplicaciones como la fabricación de baterías .
Fotocatálisis y Oxidación de Fenton
This compound: se utiliza en fotocatálisis y oxidaciones de Fenton fotoiniciadas. Actúa como un catalizador bifuncional con notables características de semiconductor de tipo n, lo cual es beneficioso para la fotoreducción de contaminantes como Cr(VI) a Cr(III) bajo luz visible .
Tratamiento de Aguas Residuales
En el campo del tratamiento de aguas residuales, el this compound puede catalizar la degradación de residuos y contaminantes orgánicos. Esta aplicación es particularmente valiosa en el contexto de la remediación ambiental .
Tecnología de Baterías
Como materia prima, el this compound se utiliza para preparar electrolitos sólidos y como material de electrodo negativo para baterías de iones de litio. Su papel en la tecnología de baterías se está expandiendo debido a su eficacia y eficiencia .
Degradación Fotocatalítica de Tintes
El compuesto ha mostrado resultados prometedores en la degradación fotocatalítica de tintes, ofreciendo una solución rentable y eficiente para tratar contaminantes orgánicos en aplicaciones prácticas .
Tinte de Vidrio Óptico
El oxalato ferroso se utiliza para impartir un tinte marrón verdoso al vidrio óptico, que incluye aplicaciones como gafas de sol, parabrisas y ventanas de vagones de ferrocarril. Esta aplicación aprovecha la capacidad del compuesto para alterar las propiedades de transmisión de la luz .
Mecanismo De Acción
Target of Action
Ferrous oxalate dihydrate primarily targets the photocatalytic degradation of organic pollutants and the Fenton oxidation process . It is an efficient photocatalyst and has gained much attention in recent years .
Mode of Action
Ferrous oxalate dihydrate interacts with its targets through a unique two-pathway photocatalytic mechanism. This mechanism combines traditional photocatalytic and photo-initiated Fenton oxidations . The compound exhibits significant Fenton oxidation activity in degrading organic compounds in the presence of hydrogen peroxide .
Biochemical Pathways
The biochemical pathways affected by ferrous oxalate dihydrate involve the photoreduction of chromium (VI) into chromium (III) under visible light irradiation . This process reveals the superior photocatalytic activity of ferrous oxalate dihydrate .
Pharmacokinetics
It’s known that when heated to 120 °c, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190 °c . This could potentially impact the bioavailability of the compound.
Result of Action
The result of ferrous oxalate dihydrate’s action is the degradation of organic pollutants. It has been demonstrated that 50 mL of 100 mg·L −1 chromium (VI) was reduced within 6 minutes under visible light irradiation . Moreover, ferrous oxalate dihydrate exhibited significant Fenton oxidation activity in degrading organic compounds in the presence of hydrogen peroxide .
Action Environment
The action of ferrous oxalate dihydrate can be influenced by environmental factors such as light and temperature. For instance, the photoreduction of chromium (VI) into chromium (III) occurs under visible light irradiation . Additionally, the compound dehydrates when heated to 120 °C .
Safety and Hazards
Direcciones Futuras
Ferrous oxalate dihydrate has emerged as an important building block for the preparation of new, functional advanced materials . It has high, thermally activated proton conductivity and displays remarkable photocatalytic properties . It is also used as a raw material for preparing solid electrolytes and as a negative electrode material for lithium-ion batteries .
Análisis Bioquímico
Biochemical Properties
Ferrous oxalate dihydrate plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, including those involved in the Fenton reaction, where it acts as a catalyst to generate hydroxyl radicals from hydrogen peroxide. These radicals are highly reactive and can oxidize a wide range of organic and inorganic substances . The compound’s interaction with biomolecules such as enzymes and proteins is primarily through coordination bonds, where the iron(II) center binds to the active sites of these biomolecules, facilitating electron transfer reactions.
Cellular Effects
Ferrous oxalate dihydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The hydroxyl radicals generated through the Fenton reaction can cause oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways . This oxidative stress can also result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, the compound can affect cellular metabolism by altering the redox state of the cell, impacting processes such as glycolysis and the citric acid cycle.
Molecular Mechanism
At the molecular level, ferrous oxalate dihydrate exerts its effects through the generation of reactive oxygen species (ROS) via the Fenton reaction. The iron(II) center in the compound interacts with hydrogen peroxide to produce hydroxyl radicals, which can then react with various biomolecules, including lipids, proteins, and nucleic acids . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the oxidation of lipids can result in the formation of lipid peroxides, which can further propagate oxidative damage within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferrous oxalate dihydrate can change over time due to its stability and degradation properties. The compound is known to decompose upon heating, which can affect its catalytic activity . Long-term exposure to ferrous oxalate dihydrate in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress, resulting in chronic cellular damage and altered cellular functions. The stability of the compound in various experimental conditions is crucial for its consistent performance in biochemical assays.
Dosage Effects in Animal Models
The effects of ferrous oxalate dihydrate vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst for oxidative reactions without causing significant toxicity . At high doses, the generation of excessive ROS can lead to toxic effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain concentration of the compound is required to initiate its catalytic activity, while higher concentrations result in adverse effects.
Metabolic Pathways
Ferrous oxalate dihydrate is involved in metabolic pathways related to oxidative stress and redox homeostasis. It interacts with enzymes such as catalase and superoxide dismutase, which are involved in the detoxification of ROS . The compound can also affect metabolic flux by altering the balance between oxidized and reduced forms of biomolecules, impacting pathways such as glycolysis and the pentose phosphate pathway.
Transport and Distribution
Within cells and tissues, ferrous oxalate dihydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to iron transport proteins such as transferrin, facilitating its uptake and distribution within the body . Its localization and accumulation can be influenced by factors such as pH and the presence of other metal ions, which can affect its solubility and reactivity.
Subcellular Localization
Ferrous oxalate dihydrate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as the generation of ROS in specific compartments can have different effects on cellular processes . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its catalytic activity.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ferrous oxalate dihydrate involves the reaction between ferrous sulfate heptahydrate and oxalic acid dihydrate in the presence of water.", "Starting Materials": [ "Ferrous sulfate heptahydrate", "Oxalic acid dihydrate", "Water" ], "Reaction": [ "Dissolve 10 g of ferrous sulfate heptahydrate in 50 mL of water", "Add 10 g of oxalic acid dihydrate to the solution and stir until dissolved", "Heat the solution to 60-70°C and maintain the temperature for 30 minutes", "Allow the solution to cool to room temperature", "Filter the solution to remove any impurities", "Set the filtrate aside to crystallize", "Collect the crystals and wash with cold water", "Dry the crystals in a desiccator to obtain Ferrous oxalate dihydrate" ] } | |
Número CAS |
6047-25-2 |
Fórmula molecular |
C2H4FeO6 |
Peso molecular |
179.89 g/mol |
Nombre IUPAC |
iron(2+);oxalate;dihydrate |
InChI |
InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |
Clave InChI |
NPLZZSLZTJVZSX-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] |
| 6047-25-2 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ferrous oxalate dihydrate?
A1: The molecular formula for Ferrous oxalate dihydrate is FeC2O4·2H2O. Its molecular weight is 179.91 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Ferrous oxalate dihydrate?
A2: Common spectroscopic techniques for characterization include: * Infrared (IR) spectroscopy: Identifies functional groups, especially oxalate vibrations.* X-ray diffraction (XRD): Determines crystal structure and phase identification of different polymorphs like α-FeC2O4·2H2O and β-FeC2O4·2H2O. []* Mössbauer spectroscopy: Provides information on the oxidation state of iron (Fe(II) or Fe(III)) and the magnetic properties of the material. [, , , ]
Q3: Is Ferrous oxalate dihydrate stable in air? What happens upon heating?
A3: Ferrous oxalate dihydrate dehydrates upon heating in air, ultimately forming iron oxides. The specific oxide formed (Fe2O3 or Fe3O4) depends on the decomposition atmosphere (air or argon). [, ]
Q4: How does the presence of water molecules affect the electrochemical properties of Ferrous oxalate dihydrate?
A4: The presence of structural water influences the Li intercalation process and overall electrochemical stability. Fully dehydrated ferrous oxalate exhibits higher theoretical Li storage capacity and lower voltage compared to its hydrated forms. []
Q5: What catalytic activities have been demonstrated for Ferrous oxalate dihydrate?
A5: α-Ferrous oxalate dihydrate exhibits photocatalytic activity in the reduction of Cr(VI) to Cr(III) under visible light. [] It also demonstrates significant Fenton activity in degrading organic compounds in the presence of H2O2. []
Q6: What role do alkali metal promoters play in the catalytic performance of iron(II) oxalate-derived catalysts for CO2 hydrogenation?
A6: Alkali metal promoters, added via impregnation of ferrous oxalate dihydrate, enhance the activity and selectivity of the resulting catalysts for CO2 hydrogenation to higher hydrocarbons. []
Q7: Have computational methods been employed to study Ferrous oxalate dihydrate?
A7: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of ethanol with Ferrous oxalate dihydrate, providing insights into the mechanism of crystal growth control. [] First-principles modeling has also been used to evaluate the electrochemical activity of Ferrous oxalate dihydrate and its dehydrated form. []
Q8: Are there strategies to improve the stability of Ferrous oxalate dihydrate?
A8: While specific formulation strategies for Ferrous oxalate dihydrate aren't detailed in the provided research, controlling factors like humidity and temperature during storage is crucial, given its tendency to dehydrate upon heating. [, , , ]
Q9: What are some techniques used to study the thermal decomposition of Ferrous oxalate dihydrate?
A9: Several techniques are used, including:* Thermogravimetry (TG): Measures mass changes upon heating, providing information about dehydration and decomposition steps. [, , , , ]* Differential thermal analysis (DTA): Detects endothermic and exothermic processes during heating, aiding in understanding phase transitions and decomposition reactions. [, , ]* Differential scanning calorimetry (DSC): Measures heat flow associated with thermal events, providing quantitative data on enthalpy changes during decomposition. [, ]* In situ X-ray diffraction (XRD): Allows real-time monitoring of structural changes during heating, providing insights into phase transformations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



